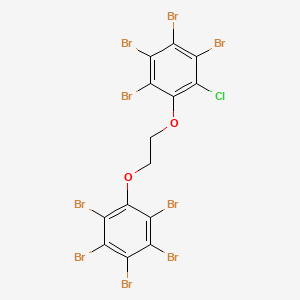![molecular formula C42H52Cl4N10O2Zn B13764198 zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride CAS No. 71033-14-2](/img/structure/B13764198.png)
zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a tetrachloride anion and an organic cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride typically involves the reaction of 4-[(2-cyanoethyl)(methyl)amino]aniline with a diazonium salt, followed by coupling with a phenyl group. The resulting azo compound is then reacted with zinc chloride to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can participate in substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis .
Biology
In biological research, the compound’s ability to bind with proteins and nucleic acids makes it useful in studying molecular interactions and enzyme mechanisms .
Medicine
Industry
Industrially, the compound is used in the production of dyes and pigments due to its vibrant color. It is also employed in the manufacture of sensors and electronic devices .
Wirkmechanismus
The mechanism of action of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved include binding to active sites on enzymes and interfering with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[[4-[[4-[(2-cyanoethyl)methylamino]phenyl]azo]-β-oxobenzyl]trimethylammonium] tetrachlorozincate(2-)
- 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Uniqueness
Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride is unique due to its specific coordination with zinc and the presence of both azo and cyanoethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
71033-14-2 |
|---|---|
Molekularformel |
C42H52Cl4N10O2Zn |
Molekulargewicht |
936.1 g/mol |
IUPAC-Name |
zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H26N5O.4ClH.Zn/c2*1-25(15-5-14-22)20-12-10-19(11-13-20)24-23-18-8-6-17(7-9-18)21(27)16-26(2,3)4;;;;;/h2*6-13H,5,15-16H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
MTSTWTYBSGWEKY-UHFFFAOYSA-J |
Kanonische SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


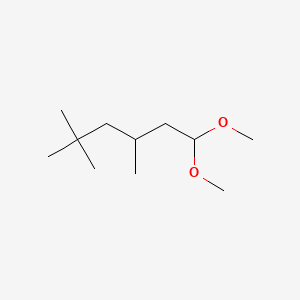
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
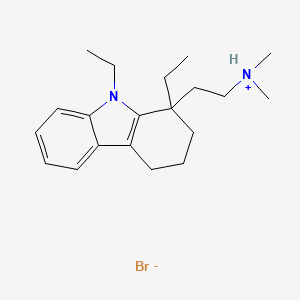
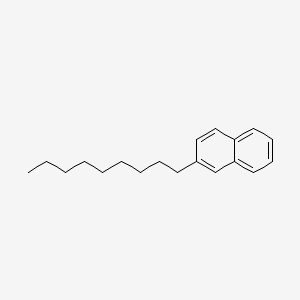
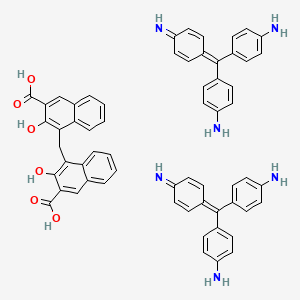
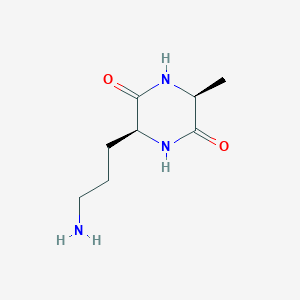
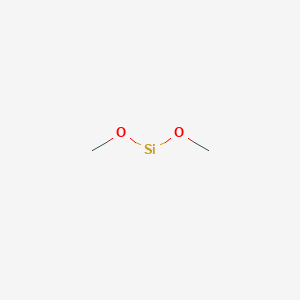
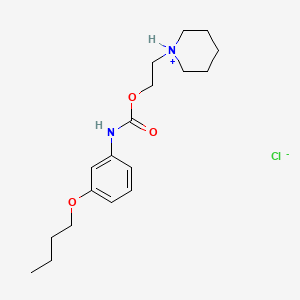
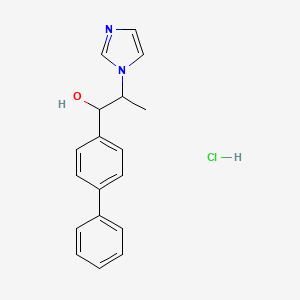
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
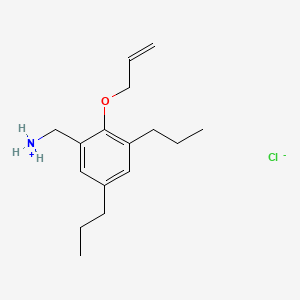
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
